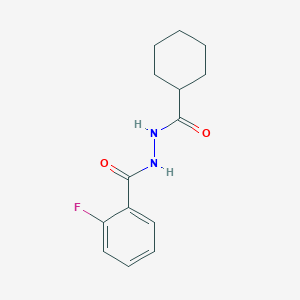
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-フルオロ-2-メチル-4-オキソキナゾリン-3(4H)-イル)-N-(2-メチル-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)アセトアミドは、キナゾリンオン誘導体のクラスに属する複雑な有機化合物です。この化合物は、キナゾリンオンコアの存在を特徴としており、これはベンゼン環とピリミジン環が融合した二環式構造です。
2. 製法
合成経路と反応条件
2-(6-フルオロ-2-メチル-4-オキソキナゾリン-3(4H)-イル)-N-(2-メチル-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)アセトアミドの合成は、通常、容易に入手可能な出発物質から始まり、複数のステップを伴います。一般的な合成経路の1つは次のとおりです。
キナゾリンオンコアの形成: キナゾリンオンコアは、アントラニル酸誘導体をホルムアミドまたはその誘導体と酸性または塩基性条件下で環化させることで合成できます。
フルオロ基とメチル基の導入: フルオロ置換基は、N-フルオロベンゼンスルホンイミド (NFSI) などの試薬を用いた求電子フッ素化によって導入できます。メチル基は、ヨウ化メチルまたは同様の試薬を用いたアルキル化反応によって導入できます。
アセトアミド結合の形成: アセトアミド結合は、キナゾリンオン誘導体をトリエチルアミンなどの塩基の存在下でアセチルクロリドなどの適切なアシル化剤と反応させることで形成できます。
イソインドリン誘導体とのカップリング: 最後のステップでは、N,N'-ジシクロヘキシルカルボジイミド (DCC) および4-ジメチルアミノピリジン (DMAP) などのカップリング試薬を用いるなど、アミド結合形成を促進する条件下で、キナゾリンオン誘導体をイソインドリン誘導体とカップリングします。
工業的製法
この化合物の工業的生産では、高収率と高純度を確保するために、上記の合成経路の最適化が伴う可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、高速液体クロマトグラフィー (HPLC) などの高度な精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こし、対応するアルコールまたはケトンを形成する可能性があります。
還元: 還元反応は、キナゾリンオンおよびイソインドリン部分のカルボニル基を標的にし、アルコールまたはアミンを形成します。
置換: フルオロ置換基は、求核置換反応によって他の求核剤によって置き換えられます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃) などの試薬を酸性または塩基性条件下で使用できます。
還元: 水素化アルミニウムリチウム (LiAlH₄) または水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 求核剤として、アミン、チオール、またはアルコキシドを、求核置換を促進する条件下で使用できます。
生成される主な生成物
酸化: アルコールまたはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたキナゾリンオン誘導体の生成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤、抗ウイルス剤、または抗がん剤としての生物活性化合物の可能性について調査されています。
医学: 既知のファーマコフォアとの構造類似性から、潜在的な治療薬として検討されています。
産業: 新規材料の開発や、化学反応における触媒として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinazolinone derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Coupling with the Isoindoline Derivative: The final step involves coupling the quinazolinone derivative with the isoindoline derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoindoline moieties, leading to the formation of alcohols or amines.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions that facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(6-フルオロ-2-メチル-4-オキソキナゾリン-3(4H)-イル)-N-(2-メチル-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)アセトアミドの作用機序は完全に解明されていませんが、特定の分子標的および経路と相互作用すると考えられています。
分子標的: この化合物は、DNA複製、タンパク質合成、または細胞シグナル伝達などの重要な生物学的プロセスに関与する酵素または受容体に結合する可能性があります。
関連する経路: 細胞の成長、アポトーシス、または免疫応答に関連する経路を調節し、その潜在的な治療効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
2-メチル-4-オキソキナゾリン誘導体: これらの化合物は、キナゾリンオンコアを共有し、同様の生物活性を示す可能性があります。
フルオロキノロン: キナゾリンオン構造と同様、フルオロ置換基とキノロンコアを含む抗生物質のクラス。
イソインドリン誘導体: イソインドリン部分を有する化合物。同様の化学反応性を示す可能性があります。
独自性
2-(6-フルオロ-2-メチル-4-オキソキナゾリン-3(4H)-イル)-N-(2-メチル-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)アセトアミドは、キナゾリンオンとイソインドリン部分を組み合わせ、特定の置換基により異なる化学的および生物学的特性が付与されているため、ユニークです。
類似化合物との比較
Similar Compounds
2-methyl-4-oxoquinazoline derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Fluoroquinolones: A class of antibiotics that contain a fluoro substituent and a quinolone core, similar to the quinazolinone structure.
Isoindoline derivatives: Compounds containing the isoindoline moiety, which may exhibit similar chemical reactivity.
Uniqueness
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is unique due to its combination of the quinazolinone and isoindoline moieties, along with the specific substituents that confer distinct chemical and biological properties
特性
分子式 |
C20H15FN4O4 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C20H15FN4O4/c1-10-22-16-6-3-11(21)7-15(16)20(29)25(10)9-17(26)23-12-4-5-13-14(8-12)19(28)24(2)18(13)27/h3-8H,9H2,1-2H3,(H,23,26) |
InChIキー |
SWIKIYBABALREK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12172717.png)
![(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12172723.png)
![(3Z)-3-[(1,3-thiazol-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12172728.png)
![N-[(2Z)-5-(benzylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12172729.png)

![N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12172736.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12172742.png)

![1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12172765.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12172771.png)
![4-[(1H-indol-1-ylacetyl)amino]butanoic acid](/img/structure/B12172783.png)
![1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide](/img/structure/B12172788.png)
![3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12172789.png)

